molecular formula C9H14O2 B012808 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one CAS No. 105518-36-3

3-Methoxy-2,6-dimethylcyclohex-2-en-1-one

Cat. No. B012808
M. Wt: 154.21 g/mol
InChI Key: QPXBKAUORNTNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2,6-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,6-dimethylphenyl ketone, is a chemical compound that belongs to the class of cyclic ketones. It is a colorless liquid with a sweet and floral odor. This compound has been widely used in the field of scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group. It can also act as a mild Lewis acid catalyst in some reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. However, it has been reported to exhibit antioxidant and anti-inflammatory properties in some studies.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one in lab experiments is its high reactivity and selectivity. It can be used as a versatile reagent for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity and flammability.

Future Directions

There are several future directions for the study of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. One of the potential areas of application is in the field of medicinal chemistry. This compound has been reported to exhibit potential anti-cancer and anti-inflammatory properties, and further studies are needed to explore its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new bioactive molecules.

Synthesis Methods

The synthesis of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 3-methoxyacetophenone with isobutyraldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is obtained in good yield.

Scientific Research Applications

3-Methoxy-2,6-dimethylcyclohex-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic synthesis. This compound has been used as a reagent for the synthesis of various organic compounds such as flavonoids, terpenoids, and alkaloids.

properties

CAS RN

105518-36-3

Product Name

3-Methoxy-2,6-dimethylcyclohex-2-en-1-one

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methoxy-2,6-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-6-4-5-8(11-3)7(2)9(6)10/h6H,4-5H2,1-3H3

InChI Key

QPXBKAUORNTNCE-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C1=O)C)OC

Canonical SMILES

CC1CCC(=C(C1=O)C)OC

synonyms

2-Cyclohexen-1-one,3-methoxy-2,6-dimethyl-(9CI)

Origin of Product

United States

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